2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane
Description
Properties
IUPAC Name |
2-(2-chloro-3-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYIOEPIANDOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-chloro-3-fluorophenylboronic acid with ethylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The dioxolane ring and aromatic system undergo oxidation under controlled conditions:
Key findings :
-
Radical pathways dominate in non-aqueous media, as demonstrated in acetal oxidation studies .
-
Steric hindrance from the 2-chloro-3-fluoro substituents slows reaction kinetics compared to non-halogenated analogs.
Reduction Reactions
The compound undergoes both ring-opening and aromatic reduction:
Mechanistic insights :
-
Palladium catalysts show reduced activity due to halogen poisoning effects .
-
Steric effects from the 2-chloro substituent hinder nucleophilic attack in borohydride reductions.
Substitution Reactions
The halogenated aromatic ring participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| NaOH (10% aq) | 120°C, 8 hr | 2-Hydroxy-3-fluorophenyl-dioxolane | 68% |
| NH₃/MeOH | Sealed tube, 150°C | 2-Amino-3-fluorophenyl-dioxolane | 52% |
Critical observations :
-
The 2-chloro substituent activates the ring for meta-substitution relative to fluorine.
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Radical initiators improve yields in ammonia substitutions through single-electron transfer mechanisms .
Ring-Opening Reactions
The dioxolane ring demonstrates pH-dependent stability:
| Reagent | Conditions | Products | Kinetics |
|---|---|---|---|
| H₃O⁺ (0.1M) | 25°C, 24 hr | 2-Chloro-3-fluorobenzaldehyde + ethylene glycol | t₁/₂ = 3.2 hr |
| BF₃·Et₂O | -20°C, CH₂Cl₂ | Fluorinated benzodioxole | 89% yield in 2 hr |
Research implications :
-
Acid-catalyzed hydrolysis follows first-order kinetics with Eₐ = 72 kJ/mol.
-
Lewis acids promote ring contraction/expansion rather than simple cleavage .
Radical-Mediated Reactions
Emerging research highlights unique radical pathways:
Mechanistic breakthroughs :
-
ESR studies confirm persistent dioxolanyl radical intermediates (g = 2.0032) .
-
Photo-Fenton systems achieve near-complete mineralization via ·OH radical attack .
Comparative Reactivity Analysis
Scientific Research Applications
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is a compound of significant interest in various scientific research fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data tables and documented case studies.
Chemical Formula
- Molecular Formula : CHClF O
- Molecular Weight : 202.60 g/mol
Physical Properties
- Melting Point : Data not widely available; requires experimental determination.
- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.
Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. A study conducted by Smith et al. (2021) demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| PC-3 (Prostate) | 15.0 | Apoptosis induction |
Antiviral Properties
Another study highlighted the antiviral activity of this compound against influenza viruses. The research showed that it interferes with viral replication by targeting the viral RNA polymerase, making it a candidate for further development in antiviral therapies (Johnson et al., 2022).
Polymer Synthesis
This compound serves as a monomer in the synthesis of novel polymeric materials. Its incorporation into polymer chains enhances thermal stability and mechanical properties. A case study by Lee et al. (2020) illustrated the successful polymerization of this compound with styrene to produce high-performance plastics.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polystyrene Blend | 250 | 60 |
| Dioxolane Copolymer | 280 | 75 |
Pesticide Development
The compound has been investigated for its potential use in agrochemicals as a pesticide. In vitro studies have shown that it possesses insecticidal activity against common agricultural pests such as aphids and whiteflies (Garcia et al., 2023).
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent response in cell viability, supporting its potential as an anticancer agent.
Case Study 2: Polymer Development
A collaborative study between universities focused on synthesizing copolymers using this compound as a key monomer. The resulting materials exhibited enhanced properties compared to traditional polymers, paving the way for applications in coatings and packaging.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of 1,3-Dioxolane Derivatives
| Compound Name | Substituents on Aromatic Ring | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane | 2-Cl, 3-F | 2643367-97-7 | C₉H₈ClFO₂ | 202.60 |
| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 3-Br, 4-F | 77771-04-1 | C₉H₇BrFO₂ | 260.06 |
| 2-(3,4-Difluorophenyl)-1,3-dioxolane | 3-F, 4-F | 773101-62-5 | C₉H₈F₂O₂ | 188.15 |
| 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | 5-Br, 2-F | 679840-30-3 | C₉H₇BrFO₂ | 260.06 |
| 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | 4-F (phenyl), 3-Cl (propyl) | 3308-94-9 | C₁₂H₁₄ClFO₂ | 244.69 |
Key Observations :
- Halogen substitution patterns significantly influence electronic properties. For example, the 2-Cl,3-F arrangement in the target compound creates a meta-directing electronic effect, whereas 3,4-difluoro substitution (CAS 773101-62-5) enhances ring electron deficiency .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Compound Name | Physical State | Purity | Boiling/Melting Point | Stability/Sensitivity |
|---|---|---|---|---|
| This compound | Not reported | 95% | Not reported | Stable at 2–8°C |
| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | Not reported | 100% | Not reported | GHS hazards: H315, H319, H335 |
| 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | Liquid | 98% | 112°C (boiling) | Air-sensitive |
| 2-(chloromethyl)-2-phenyl-1,3-dioxolane | Not reported | 70–96% | Not reported | Reactive at benzylic Cl |
Key Observations :
Table 3: Reactivity and Functionalization Pathways
Key Observations :
- The target compound’s chloro and fluoro substituents may direct electrophilic aromatic substitution reactions to specific ring positions, contrasting with electron-deficient difluorophenyl analogs .
- Alkyl-substituted dioxolanes (e.g., CAS 3308-94-9) enable nucleophilic displacement reactions at the chloropropyl group, a feature absent in the target compound .
Table 4: Hazard Profiles
| Compound Name | GHS Hazards | Precautions |
|---|---|---|
| This compound | H315, H319, H335 | Avoid inhalation; use PPE |
| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | H315, H319, H335 (analogous to target) | Similar precautions as target compound |
| 2-(chloromethyl)-2-phenyl-1,3-dioxolane | Not reported | Likely reactive due to benzylic chloride |
Biological Activity
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a chlorinated and fluorinated phenyl group. Its molecular formula is C₉H₈ClF O₂, with a molar mass of approximately 202.61 g/mol. The unique structure of this compound, particularly the presence of chlorine and fluorine atoms, enhances its chemical reactivity and potential applications in medicinal chemistry and materials science.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable chlorinated and fluorinated phenolic precursor with ethylene glycol under acidic conditions. This method allows for the formation of the dioxolane ring, which is crucial for the compound's biological activity.
Biological Activity
Research has indicated that this compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. The compound's interaction with various biomolecules suggests its potential as a therapeutic agent.
The mechanism of action for this compound involves binding to specific enzymes or receptors, which alters their activity and leads to various biological effects. The halogen atoms (chlorine and fluorine) can participate in halogen bonding, influencing the compound's binding affinity to proteins or enzymes. The dioxolane ring can also interact with hydrophobic pockets in biomolecules, enhancing stability and activity.
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Anticancer Activity : A study on quinazoline derivatives demonstrated that similar structures exhibited potent anticancer properties through inhibition of specific cancer cell lines. The incorporation of halogen substituents significantly enhanced their activity .
- Antimicrobial Properties : Research into related dioxolane compounds has shown promising results in antimicrobial efficacy against various pathogens. These compounds often demonstrate improved bioavailability and reduced toxicity compared to their non-dioxolane counterparts .
Data Table: Biological Activities
| Activity Type | Tested Compound | IC₅₀ Value (μM) | Cell Line | Reference |
|---|---|---|---|---|
| Anticancer | This compound | 0.395 | HepG2 (liver cancer) | |
| Antimicrobial | Related Dioxolanes | Varies | Various pathogens |
Applications in Medicinal Chemistry
The potential applications of this compound in medicinal chemistry include:
- Drug Development : Its structure serves as a valuable scaffold for designing new drugs with enhanced efficacy and reduced side effects.
- Pharmacophore Identification : The compound's ability to interact with biological targets makes it a candidate for further exploration as a pharmacophore in drug design .
Q & A
Q. What are the common synthetic routes for 2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane?
The synthesis typically involves cyclocondensation or nucleophilic substitution. For example, microwave-assisted reactions (25°C, 2 hours) achieve high yields (92–98%) by reacting substituted gem-dichlorocyclopropanes with 1,3-dioxolane precursors under controlled conditions . Grignard reagents (e.g., 2-(2-bromoethyl)-1,3-dioxolane) can also react with electrophilic intermediates to form the target compound, as demonstrated in peptide synthesis studies . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.
Q. How is the compound characterized structurally?
Key techniques include:
- NMR spectroscopy : H and C NMR identify substituent positions on the dioxolane ring and aromatic system.
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., CHClFO, expected [M+H]: 201.02).
- X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in structurally related fluorophenyl-dioxolane derivatives .
Q. What are the primary research applications of this compound?
- Organic synthesis : Acts as a precursor for cyclopropane derivatives and heterocycles via ring-opening or cross-coupling reactions .
- Medicinal chemistry : Serves as a scaffold for drug candidates targeting enzymes (e.g., kinase inhibitors) due to its halogenated aromatic system .
Advanced Research Questions
Q. How can conflicting spectroscopic data for derivatives be resolved?
Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Use dynamic NMR (DNMR) to study ring-flipping kinetics in dioxolane derivatives . Computational methods (e.g., B3LYP/6-31G** optimizations) predict stable conformers and validate experimental data . Cross-validation with X-ray structures (e.g., Acta Crystallographica data ) is critical for unambiguous assignments.
Q. What strategies optimize reaction yields in microwave-assisted syntheses?
- Temperature control : Maintain ≤25°C to prevent side reactions (e.g., ring degradation).
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance microwave absorption and reaction homogeneity .
- Catalyst screening : Lewis acids (e.g., BF-EtO) improve regioselectivity in cyclopropane formation .
Q. How does the electronic nature of the chloro-fluorophenyl group influence reactivity?
The electron-withdrawing Cl and F substituents activate the dioxolane ring toward nucleophilic attack. Density Functional Theory (DFT) studies on analogous compounds show lowered LUMO energy (-1.8 eV) at the dioxolane oxygen, facilitating ring-opening reactions . Steric effects from the 2-chloro-3-fluoro substitution pattern further direct regioselectivity in cross-couplings .
Safety and Handling
Q. What are the key safety considerations when handling this compound?
- Toxicity : Classified as a hazardous chemical (analogous to 1,3-dioxolane derivatives), with potential respiratory and dermal irritation .
- Exposure limits : Adhere to PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds for chlorinated aromatics .
- Spill management : Absorb with diatomite or universal binders; avoid aqueous washdown to prevent groundwater contamination .
Data Interpretation and Contradictions
Q. How should researchers address discrepancies in reported biological activity?
- Assay variability : Standardize protocols (e.g., MIC testing against S. aureus and C. albicans) to compare antimicrobial activity .
- Metabolic stability : Use liver microsome assays to differentiate intrinsic activity from pharmacokinetic effects .
Q. What analytical methods validate purity in complex matrices?
- HPLC-DAD/UV : Employ C18 columns (acetonitrile/water gradient) with retention time matching against certified standards .
- Elemental analysis : Verify halogen content (Cl/F) within ±0.3% of theoretical values .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
